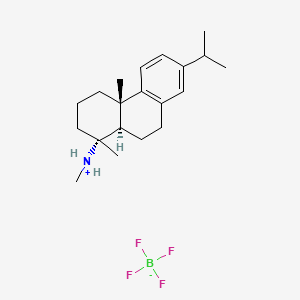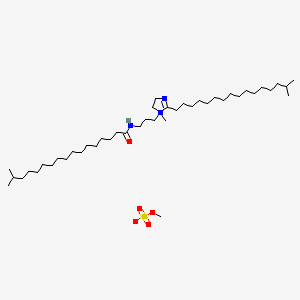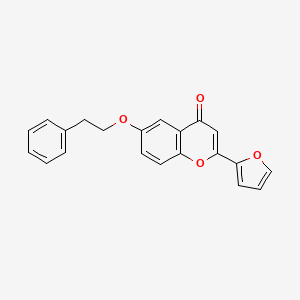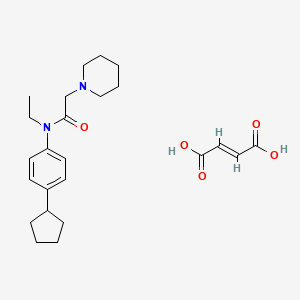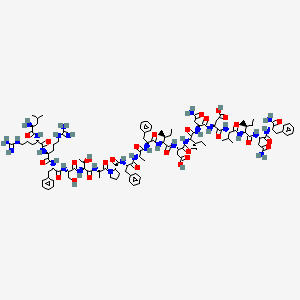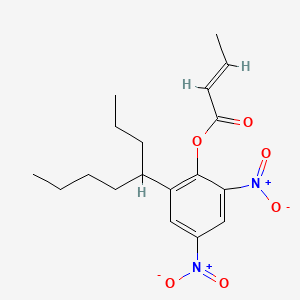
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its unique structure, which includes a dinitrophenyl group and a butenoate ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate typically involves the esterification of 2-(1-Propylpentyl)-4,6-dinitrophenol with butenoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, can further enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: Produces 2-(1-Propylpentyl)-4,6-dinitrophenol and butenoic acid.
Reduction: Produces 2-(1-Propylpentyl)-4,6-diaminophenyl butenoate.
Substitution: Produces various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups, which can be reduced to amines.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Mecanismo De Acción
The mechanism of action of 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate involves its hydrolysis to release 2-(1-Propylpentyl)-4,6-dinitrophenol and butenoic acid. The dinitrophenol moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The nitro groups can also undergo reduction to form amines, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Propylpentyl)-4,6-dinitrophenyl acetate
- 2-(1-Propylpentyl)-4,6-dinitrophenyl propanoate
- 2-(1-Propylpentyl)-4,6-dinitrophenyl benzoate
Uniqueness
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate is unique due to its butenoate ester linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity towards hydrolysis and reduction reactions, making it a valuable compound for various applications .
Propiedades
Número CAS |
18994-41-7 |
|---|---|
Fórmula molecular |
C18H24N2O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(2,4-dinitro-6-octan-4-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-7-10-13(8-5-2)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-6-3/h6,9,11-13H,4-5,7-8,10H2,1-3H3/b9-6+ |
Clave InChI |
XDKCUKXYCDHHCI-RMKNXTFCSA-N |
SMILES isomérico |
CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
SMILES canónico |
CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
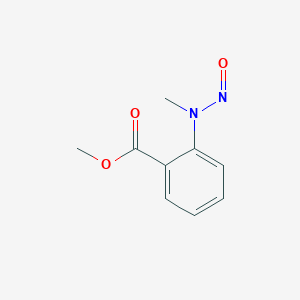
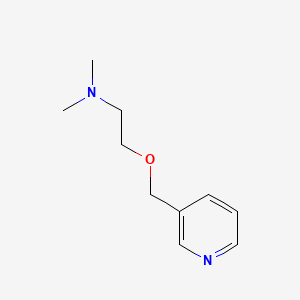

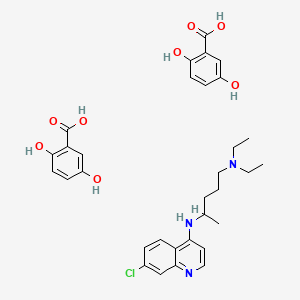
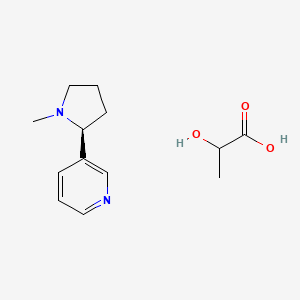
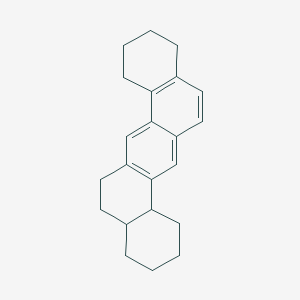
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
